4-(5-Heptylpyrimidin-2-yl)benzonitrile
Description
4-(5-Heptylpyrimidin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyrimidine ring substituted with a heptyl chain at the 5-position and a benzonitrile moiety at the 2-position. The heptyl chain likely enhances lipophilicity and hydrophobic interactions, which could influence bioavailability or material properties compared to shorter-chain analogs .
Properties
IUPAC Name |
4-(5-heptylpyrimidin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,13-14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNGFYYRBATOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069366 | |
| Record name | Benzonitrile, 4-(5-heptyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-97-6 | |
| Record name | 5-Heptyl-2-(4-cyanophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(5-heptyl-2-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059854976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(5-heptyl-2-pyrimidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-(5-heptyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-heptylpyrimidin-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.307 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Heptylpyrimidin-2-yl)benzonitrile typically involves the reaction of 5-heptylpyrimidine with 4-cyanobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Heptylpyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-Heptylpyrimidin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(5-Heptylpyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrimidine-Substituted Benzonitriles
HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) :
This compound, a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator, shares a pyrimidine-benzonitrile core. Unlike the heptyl chain in the target compound, HTL14242 features a fluoropyridyl substituent, which enhances receptor binding affinity (Ki < 10 nM) and ligand efficiency. Structural studies reveal that its pyridyl group engages in π-π stacking with receptor residues, suggesting that alkyl chains (e.g., heptyl) might instead prioritize hydrophobic interactions .- 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile: This analog (MW: 212.21 g/mol) replaces the heptyl group with a hydroxyl-amino linkage. Such differences may alter solubility (logP: ~1.8 for hydroxyl vs. >4 for heptyl derivatives) and target selectivity .
Reverse Transcriptase Inhibitors
- TMC278/Rilpivirine: A non-nucleoside reverse transcriptase inhibitor with a benzonitrile core, this compound demonstrates how substituent bulk and amphiphilicity affect oral bioavailability. Its extended π-system and polar groups enable membrane penetration, whereas a heptyl chain might improve lipid bilayer association but reduce water solubility .
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with π-conjugated systems are notable for NLO applications. For example:
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile :
Exhibits a hyper-Rayleigh scattering (βHRS) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-backbone. The heptyl chain in 4-(5-Heptylpyrimidin-2-yl)benzonitrile may reduce conjugation efficiency compared to ethynyl-linked systems but could enhance thermal stability .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Hydrophobic Interactions : Alkyl chains (e.g., heptyl) enhance membrane permeability but may reduce aqueous solubility. For instance, 4-(2,6-Dimethylphenylthio)benzonitrile (logP ~3.8) shows improved cellular uptake compared to polar analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., benzonitrile) stabilize charge-transfer states in OLED materials, while alkyl chains modulate morphology in thin films .
- Synthetic Flexibility : The Pinner reaction and Suzuki coupling (evidenced in thiadiazole and pyrimidine derivatives) enable modular synthesis of benzonitrile analogs, allowing tailored substituent design .
Biological Activity
Overview
4-(5-Heptylpyrimidin-2-yl)benzonitrile, with the chemical formula C18H21N3 and a molecular weight of 279.38 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a heptyl group on the pyrimidine ring and a cyano group on the benzene ring, which may influence its reactivity and interactions with biological systems.
The synthesis of this compound typically involves the reaction of 5-heptylpyrimidine with 4-cyanobenzonitrile. This reaction is facilitated by specific catalysts and solvents under optimized conditions to ensure high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can further modify its biological activity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved are still under investigation but are crucial for understanding the compound's therapeutic potential.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial effects, potentially inhibiting the growth of various bacteria and fungi.
- Anti-inflammatory Effects : There is ongoing research into its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications in drug design.
Case Studies
Several case studies have explored the biological effects of related compounds and provided insights into the potential applications of this compound:
- Case Study on Antimicrobial Activity : A study examined the efficacy of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting a promising avenue for developing new antibiotics.
- Case Study on Anti-inflammatory Response : Research involving compounds with similar structures demonstrated a reduction in inflammatory markers in animal models. This suggests that this compound may exhibit comparable anti-inflammatory properties.
- Case Study on Enzyme Interaction : Investigations into enzyme kinetics revealed that certain derivatives could effectively inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Heptyl group on pyrimidine; cyano group | Antimicrobial, anti-inflammatory |
| 5-n-Heptyl-2-(4’-cyanophenyl)pyrimidine | Similar heptyl group; different substitution | Limited data on biological activity |
| 2-(4-cyanophenyl)-5-n-heptylpyrimidine | Different positioning of functional groups | Potentially less active than above |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
